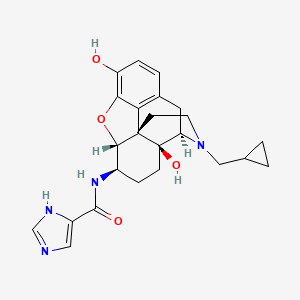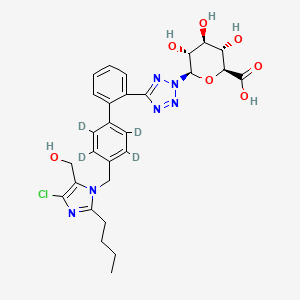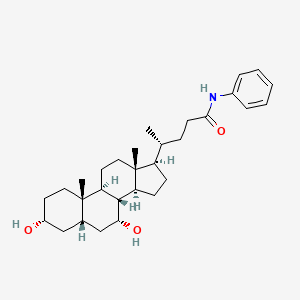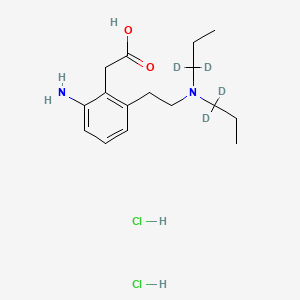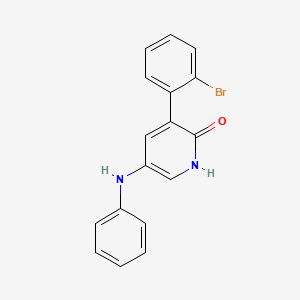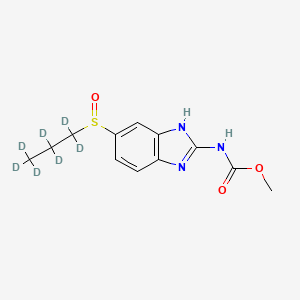![molecular formula C21H19N5O2 B12413795 N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a cyanopyrrolidinyl group and a phenoxyphenyl group attached to a pyrazole ring. The compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Attachment of the Cyanopyrrolidinyl Group: The cyanopyrrolidinyl group is attached through a nucleophilic substitution reaction involving a cyanopyrrolidine derivative and an appropriate leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, solvent-free reactions, and continuous flow reactors to streamline the synthesis process and reduce environmental impact.
化学反应分析
Types of Reactions
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or phenoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its interactions with biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications:
作用机制
The mechanism of action of N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes and receptors involved in key cellular processes. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cell signaling pathways and biological responses.
相似化合物的比较
Similar Compounds
N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide: This compound shares a similar cyanopyrrolidinyl group but differs in its overall structure and specific functional groups.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: This compound contains a pyrazole ring with a cyanomethyl group, making it structurally related to the target compound.
Uniqueness
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other scientific research.
属性
分子式 |
C21H19N5O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c22-14-26-11-10-15(13-26)23-21(27)19-12-18(24-25-19)17-8-4-5-9-20(17)28-16-6-2-1-3-7-16/h1-9,12,15H,10-11,13H2,(H,23,27)(H,24,25)/t15-/m1/s1 |
InChI 键 |
ZCZORDHKKSMJRA-OAHLLOKOSA-N |
手性 SMILES |
C1CN(C[C@@H]1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N |
规范 SMILES |
C1CN(CC1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



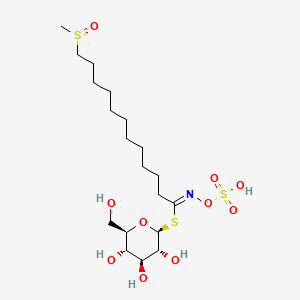
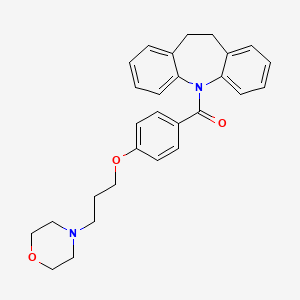
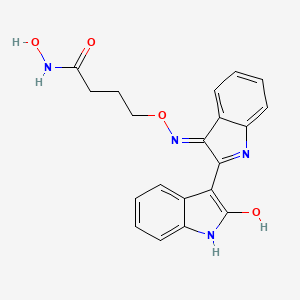
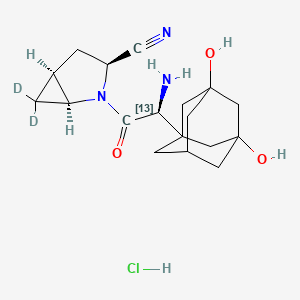
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
